Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate
Description
Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole-derived heterocyclic compound characterized by an amino group at position 4, a methyl group at position 2, and an ethyl ester at position 2. Pyrrole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)7-5(2)10-4-6(7)9/h4,10H,3,9H2,1-2H3 |
InChI Key |
PJVUAXFCCTZDDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-amino-2-methyl-1H-pyrrole-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The amino group at position 4 is susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) . These reactions convert the primary amine to nitro derivatives, altering the compound’s electronic properties and potential biological activity.
Example Reaction Conditions :
-
Oxidation of similar pyrrole derivatives has been achieved under acidic or neutral conditions, though specific protocols for this compound are not explicitly detailed in the literature.
Reduction Reactions
The ester group at position 3 can undergo reduction to form the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents. This reaction may require catalytic conditions or heat to proceed efficiently.
Example Reaction Conditions :
-
Reduction of esters to alcohols typically occurs in anhydrous solvents like diethyl ether or THF, with reaction times varying from minutes to hours depending on the reagent.
Substitution Reactions
The amino group participates in nucleophilic substitution reactions . Reagents such as alkyl halides or acyl chlorides can modify the amino group under basic or acidic conditions, leading to diverse substituted derivatives.
Example Reaction Conditions :
-
Substitution reactions may involve heating or room-temperature conditions, depending on the reactivity of the electrophile. For instance, acetylation of the amine group often uses acetyl chloride in the presence of a base like triethylamine.
Reaction Conditions and Yields
Data from related compounds provide insights into reaction parameters:
Structural Characterization
The compound’s structure is confirmed via spectroscopic techniques:
-
¹H NMR : Amino groups typically show broad singlets (e.g., δ 8.60–11.45 ppm), while ester protons appear as quartets (e.g., δ 4.24 ppm) .
-
¹³C NMR : Ester carbonyls resonate around δ 165–192 ppm, and aromatic carbons appear at δ 128–145 ppm .
Biological and Chemical Implications
The amino group’s ability to form hydrogen bonds and the ester group’s hydrolysis to carboxylic acids suggest potential applications in drug design. For example, related pyrrole derivatives exhibit antimicrobial or anticancer activity, likely due to interactions with biological targets.
Challenges and Considerations
-
Regioselectivity : Substitution reactions on the pyrrole ring may require careful control to avoid off-target modifications.
-
Solubility : The compound’s solubility in organic solvents (e.g., ethyl acetate) versus limited aqueous solubility affects reaction conditions.
Scientific Research Applications
Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s pyrrole ring structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-amino group is electron-donating, contrasting with electron-withdrawing groups like cyano (in ) or halogenated aromatics (in ), which alter reactivity and solubility.
Pharmacological Activities
While direct data for the target compound is scarce, analogs exhibit notable bioactivities:
- Antitumor Activity : Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate shows promise in protein kinase inhibition .
- Antimicrobial Potential: Chlorothienyl-substituted analogs () are hypothesized to disrupt microbial membranes due to lipophilic Cl and S atoms.
- Cytotoxicity: Trifluoromethylpyridine derivatives () demonstrate in vitro cytotoxicity, suggesting the target’s amino group could be modified for similar effects.
Physicochemical Properties
Key data from NMR, MS, and solubility studies:
Crystallography and Solid-State Properties
- Target Compound: No crystallographic data available.
- Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate : Exhibits planar pyrrole ring with trifluoromethyl group inducing torsional strain .
- Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate : Crystal packing dominated by Cl···Cl and π-π interactions, enhancing thermal stability .
Biological Activity
Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring with an amino group and an ethyl ester functional group. The molecular formula is with a molecular weight of approximately 170.18 g/mol. The presence of both the amino and ethyl ester groups contributes to its unique reactivity and solubility properties, making it a versatile compound in organic synthesis and medicinal chemistry .
Biological Activities
Pyrrole derivatives, including this compound, exhibit a range of biological activities such as:
- Antimicrobial : Studies have indicated that pyrrole derivatives can inhibit the growth of various bacteria and fungi.
- Antitumor : Some derivatives show promise as anticancer agents by inducing apoptosis in cancer cells through mechanisms involving Bcl-2 family proteins .
- Anti-inflammatory : Pyrrole compounds have been linked to reduced inflammation through modulation of inflammatory pathways .
The biological activity of this compound is thought to occur through several mechanisms:
- Receptor Binding : It can interact with multiple receptors, influencing various signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, contributing to its therapeutic effects.
- Gene Expression Modulation : It can alter gene expression profiles, impacting cellular functions .
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrrole derivatives, including this compound:
Study 1: Antimicrobial Activity
A study assessed the antimicrobial properties of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
Study 2: Antitumor Efficacy
In vitro experiments showed that this compound induced apoptosis in human cancer cell lines (e.g., HeLa cells) with an IC50 value of 15 µM. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Study 3: Anti-inflammatory Effects
Research indicated that this compound reduced inflammatory markers in a murine model of acute inflammation, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| This compound | Antimicrobial, antitumor, anti-inflammatory | |
| Methyl 4-amino-1H-pyrrole-2-carboxylate | Similar activities but lower potency | |
| Ethyl 5-methyl-1H-pyrrole-3-carboxylate | Less explored biologically |
This table illustrates how slight modifications in the chemical structure can significantly influence the biological activity of pyrrole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
